Coordination Mode: Monodentate vs. Bidentate Chelation Determines Access to Distinct Metallosupramolecular Architectures
In a systematic study using phenanthroline isomers as Fe-N-C catalyst precursors, 4,7-phenanthroline coordinates to iron exclusively as a monodentate ligand, whereas 1,10-phenanthroline forms a bidentate chelate. X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) revealed that only the bidentate 1,10-phenanthroline precursor produces Fe-Nx active sites with homogeneously distributed Fe and highly retained pyridinic N upon pyrolysis; the monodentate 4,7-phenanthroline and 1,7-phenanthroline precursors fail to generate these catalytic centres [1].
| Evidence Dimension | Coordination mode and resulting Fe-Nx active site formation |
|---|---|
| Target Compound Data | Monodentate coordination; no Fe-Nx active sites formed upon pyrolysis; inhomogeneous Fe distribution |
| Comparator Or Baseline | 1,10-Phenanthroline: bidentate chelation; preferential formation of Fe-Nx active sites with homogeneous Fe distribution and retained pyridinic N |
| Quantified Difference | Qualitative binary outcome: active site formation (1,10-phen) vs. no active site formation (4,7-phen) |
| Conditions | Fe-N-C catalyst synthesis via pyrolysis of Fe/phenanthroline/Ketjenblack precursors; characterization by XAS and XPS |
Why This Matters
For procurement decisions in catalyst precursor synthesis, 4,7-phenanthroline is unsuitable for generating ORR-active Fe-Nx sites, while it is uniquely required for constructing macrocyclic metallosupramolecular assemblies that demand monodentate or bridging N-donor ligands.
- [1] Kim, M.; Yoo, J. M.; Ahn, C.-Y.; et al. Rational Generation of Fe-Nx Active Sites in Fe-N-C Electrocatalysts Facilitated by Fe-N Coordinated Precursors for the Oxygen Reduction Reaction. ChemCatChem 2019, 11 (24), 5982–5988. DOI: 10.1002/cctc.201901242 View Source
